Acetamide,N-(1,4-dihydro-4-oxo-pyrimidin-2-YL)-
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Overview
Description
Acetamide, N-(1,4-dihydro-4-oxo-pyrimidin-2-YL)- is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1,4-dihydro-4-oxo-pyrimidin-2-YL)- can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method includes the condensation of 4-antipyrinylcyanoacetamide with cyclohexanone in boiling ethanol containing a catalytic amount of piperidine .
Industrial Production Methods
Industrial production methods for this compound typically involve solvent-free reactions or fusion techniques. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods . This method is economical and versatile, allowing for the large-scale production of cyanoacetamide derivatives.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(1,4-dihydro-4-oxo-pyrimidin-2-YL)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substituting agents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
Acetamide, N-(1,4-dihydro-4-oxo-pyrimidin-2-YL)- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(1,4-dihydro-4-oxo-pyrimidin-2-YL)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Acetamide, N-(1,4-dihydro-4-oxo-pyrimidin-2-YL)- include:
- N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide .
- ®-N-{1-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide .
Uniqueness
What sets Acetamide, N-(1,4-dihydro-4-oxo-pyrimidin-2-YL)- apart from similar compounds is its specific structure and the unique biological activities it exhibits.
Properties
Molecular Formula |
C6H7N3O2 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
N-(6-oxo-1H-pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C6H7N3O2/c1-4(10)8-6-7-3-2-5(11)9-6/h2-3H,1H3,(H2,7,8,9,10,11) |
InChI Key |
ALBJVHQCGNFSIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=CC(=O)N1 |
Origin of Product |
United States |
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